N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide

Description

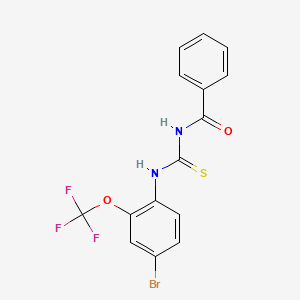

N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide is a thiourea-functionalized benzamide derivative characterized by a 4-bromo-2-(trifluoromethoxy)phenyl group attached to a benzoylthiourea scaffold. This compound belongs to a class of molecules studied for their diverse biological activities, including enzyme inhibition, antioxidant properties, and DNA interaction .

Properties

IUPAC Name |

N-[[4-bromo-2-(trifluoromethoxy)phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3N2O2S/c16-10-6-7-11(12(8-10)23-15(17,18)19)20-14(24)21-13(22)9-4-2-1-3-5-9/h1-8H,(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCNDBQXILBBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide typically involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted benzamides with different functional groups

Scientific Research Applications

N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Substituents on the Phenyl Ring

4-Bromo-N-(2-nitrophenyl)benzamide (): Replaces the trifluoromethoxy group with a nitro (-NO₂) moiety. Crystallographic data show distinct packing patterns due to altered hydrogen-bonding networks .

4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8, ): Incorporates methoxy (-OCH₃) and sulfonamido (-SO₂NH-) groups.

N-(4-bromo-2-fluorophenyl)-2,4-bis(methyloxy)benzamide () :

- Features fluorine and methoxy substituents.

- Fluorine’s electronegativity and small size enhance metabolic stability, whereas methoxy groups contribute to lipophilicity .

Thiourea and Benzamide Modifications

N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide () :

- Replaces the trifluoromethoxy group with a benzimidazole ring.

- Exhibits superior elastase inhibition (IC₅₀ = 0.98 ± 0.01 µM) and DNA binding due to the planar benzimidazole moiety, which facilitates intercalation .

N-((4-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide (): Incorporates a piperazine-thiophene sulfonyl group. Shows antiviral activity against norovirus (RdRp inhibition) with a molecular weight of 487.1 g/mol, attributed to the sulfonyl group’s electrophilic character .

Benzoylthioureas with Pyridinyl Substituents () :

- Derivatives like HL1 (Cl), HL3 (Br) exhibit photodynamic anti-inflammatory activity.

- The bromo-substituted analogue (HL3) shows higher ROS generation under light exposure, correlating with enhanced anti-inflammatory effects .

Biological Activity

N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide (CAS: 887266-94-6) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide can be represented as follows:

This compound features a brominated phenyl ring and a trifluoromethoxy group, which contribute to its unique properties and biological interactions.

N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cellular metabolism, which can disrupt the growth of pathogenic organisms.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems .

- Antimicrobial Activity : Studies suggest that it possesses antimicrobial properties against various bacterial strains and fungi, making it a candidate for agricultural fungicides and pharmaceuticals .

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide against different pathogens. The following table summarizes some key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Escherichia coli | 32 µg/mL | Cell wall synthesis inhibition |

| Staphylococcus aureus | 16 µg/mL | Protein synthesis inhibition |

| Candida albicans | 64 µg/mL | Ergosterol biosynthesis disruption |

| Fusarium oxysporum | 8 µg/mL | Disruption of cell membrane integrity |

These results indicate that the compound is particularly effective against Fusarium oxysporum, a significant plant pathogen.

Case Studies

- Case Study on Antioxidant Activity : A study investigated the antioxidant activity of N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide using various assays such as DPPH and ABTS. It demonstrated significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .

- Clinical Evaluation for Antimicrobial Use : In a clinical setting, the compound was tested against resistant strains of bacteria. The results indicated that it could serve as an alternative treatment for infections caused by antibiotic-resistant bacteria, highlighting its potential in modern medicine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with the coupling of substituted phenyl isothiocyanates with benzoyl chloride derivatives under basic conditions. For example, analogous compounds are synthesized via thiourea formation, with yields optimized by controlling reaction temperature (70–80°C) and solvent polarity (e.g., ethanol or DMF) . Characterization includes:

- ¹H/¹³C-NMR : To confirm hydrogen and carbon environments (e.g., thiourea NH protons appear at δ 11.5–12.5 ppm) .

- FT-IR : C=S stretches at ~1250 cm⁻¹ and C=O bands at ~1680 cm⁻¹ .

- X-ray crystallography : Resolves bond lengths (e.g., C=S: ~1.68 Å) and intermolecular interactions (e.g., N–H···O/S hydrogen bonds) .

Q. How can researchers confirm the structural integrity of this compound in solution versus solid-state?

- Methodological Answer :

- Solid-state : Single-crystal X-ray diffraction provides precise bond angles and packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-H contacts contribute ~50% of surface area) .

- Solution-state : Compare experimental NMR shifts with DFT-calculated values. For example, deviations <0.3 ppm for ¹H signals validate structural consistency .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. For example:

- Target Selection : Prioritize enzymes like elastase (PDB: 1H1B) or viral proteases (e.g., SARS-CoV-2 Mpro) based on structural homology.

- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values. A study on a related benzamide showed a ΔG of −4.93 kcal/mol against 6LU7 (SARS-CoV-2 main protease), correlating with antiviral activity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., fixed enzyme concentrations in elastase inhibition assays) .

- Data Normalization : Express activities as % inhibition relative to positive controls (e.g., 100 μM epigallocatechin gallate for antioxidants) .

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends. For example, trifluoromethoxy groups may enhance membrane permeability but reduce solubility, leading to variable IC₅₀ values .

Q. What advanced techniques elucidate the compound’s supramolecular assembly and stability?

- Methodological Answer :

- Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) using CrystalExplorer. For instance, π-π stacking (4–6 kcal/mol) and hydrogen bonding (3–5 kcal/mol) dominate stabilization .

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., stability up to 200°C for crystalline forms) .

Experimental Design & Data Interpretation

Q. How to design a robust bioactivity screening protocol for elastase inhibition?

- Methodological Answer :

- Enzyme Kinetics : Use a fluorogenic substrate (e.g., N-succinyl-Ala-Ala-Pro-Val-AMC) and measure fluorescence (λₑₓ = 380 nm, λₑₘ = 460 nm) .

- Dose-Response : Test 5–100 μM compound concentrations. A related benzamide showed IC₅₀ = 28 μM, comparable to ursolic acid (IC₅₀ = 22 μM) .

Q. What analytical approaches validate compound purity during scale-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.